molecular formula C34H54O4 B161254 alpha-Onocerin diacetate CAS No. 34434-99-6

alpha-Onocerin diacetate

Cat. No.: B161254
CAS No.: 34434-99-6
M. Wt: 526.8 g/mol
InChI Key: JLJPBXMYIMNQDP-JKCFVQEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Onocerin diacetate is a natural organic compound belonging to the class of terpenoids. It is derived from plants such as Lycopodium, a genus of clubmosses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Onocerin diacetate can be synthesized through organic synthesis reactions. The synthetic method involves the cyclization of squalene-2,3;22,23-dioxide using specific oxidosqualene cyclases . This process requires precise reaction conditions, including controlled temperature and pH levels to ensure the correct formation of the compound.

Industrial Production Methods: Industrial production of this compound typically involves plant extraction methods. The compound is extracted from plants like Lycopodium cernuum L. and purified through chemical processes. This method ensures the production of high-purity this compound suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: Alpha-Onocerin diacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions to introduce new functional groups.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, enhancing its applicability in different fields .

Mechanism of Action

The mechanism of action of alpha-Onocerin diacetate involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes involved in the biosynthesis of triterpenoids . It acts by inhibiting or activating these enzymes, leading to changes in the production of related compounds. This modulation is crucial for its biological and therapeutic effects.

Comparison with Similar Compounds

Alpha-Onocerin diacetate is unique due to its specific structural features and biological activities. Similar compounds include other triterpenoids such as:

    Lupeol: Known for its anti-inflammatory and anticancer properties.

    Betulinic Acid: Studied for its potential in treating melanoma and other cancers.

    Oleanolic Acid: Used for its hepatoprotective and anti-inflammatory effects.

Compared to these compounds, this compound stands out due to its distinct molecular structure and the specific pathways it influences .

Properties

IUPAC Name

[(2S,4aR,5S,8aR)-5-[2-[(1S,4aR,6S,8aR)-6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-1,1,4a-trimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54O4/c1-21-11-15-27-31(5,6)29(37-23(3)35)17-19-33(27,9)25(21)13-14-26-22(2)12-16-28-32(7,8)30(38-24(4)36)18-20-34(26,28)10/h25-30H,1-2,11-20H2,3-10H3/t25-,26-,27-,28-,29-,30-,33+,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJPBXMYIMNQDP-JKCFVQEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC(=C)C2CCC3C(=C)CCC4C3(CCC(C4(C)C)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CCC(=C)[C@@H]2CC[C@H]3C(=C)CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-Onocerin diacetate
Reactant of Route 2
alpha-Onocerin diacetate
Reactant of Route 3
Reactant of Route 3
alpha-Onocerin diacetate
Reactant of Route 4
alpha-Onocerin diacetate
Reactant of Route 5
Reactant of Route 5
alpha-Onocerin diacetate
Reactant of Route 6
Reactant of Route 6
alpha-Onocerin diacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.